6-bromo-4-methoxy(2,2-2H2)-1,3-dioxaindane
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Overview
Description
6-bromo-4-methoxy(2,2-2H2)-1,3-dioxaindane is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 4th position on the indole ring. The compound also contains two deuterium atoms at the 2,2 positions of the dioxaindane moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methoxy(2,2-2H2)-1,3-dioxaindane typically involves the bromination of 4-methoxyindole followed by the introduction of the dioxaindane moiety. One common method involves the use of bromine and a suitable solvent such as dichloromethane to achieve bromination. The reaction is carried out at room temperature, and the product is purified using column chromatography.
Another method involves the use of copper(II) acetate and 4-dimethylaminopyridine (4-DMAP) in methanol. The reaction mixture is stirred at room temperature for several hours, followed by filtration and purification using silica gel chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-methoxy(2,2-2H2)-1,3-dioxaindane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in N,N-dimethylformamide (DMF) at low temperatures.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted indole derivatives. These products can be further characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
6-bromo-4-methoxy(2,2-2H2)-1,3-dioxaindane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-4-methoxy(2,2-2H2)-1,3-dioxaindane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-4-methoxyindole
- 4-bromo-6-methoxyindole
- 6-bromo-4-methoxy-1H-indole
Uniqueness
6-bromo-4-methoxy(2,2-2H2)-1,3-dioxaindane is unique due to the presence of the dioxaindane moiety and the specific positioning of the bromine and methoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C8H7BrO3 |
---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
6-bromo-2,2-dideuterio-4-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C8H7BrO3/c1-10-6-2-5(9)3-7-8(6)12-4-11-7/h2-3H,4H2,1H3/i4D2 |
InChI Key |
PQIWDZBUHXVOKA-APZFVMQVSA-N |
Isomeric SMILES |
[2H]C1(OC2=C(O1)C(=CC(=C2)Br)OC)[2H] |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)Br |
Origin of Product |
United States |
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